molecular formula C29H13NO5 B592594 Vat Orange 16 CAS No. 10142-57-1

Vat Orange 16

Cat. No.: B592594
CAS No.: 10142-57-1
M. Wt: 455.425
InChI Key: HKFPGMSIDNGXLV-UHFFFAOYSA-N
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Description

Vat Orange 16, also known as C.I.this compound or C.I.69540, is an anthraquinone-based dye . It is an orange powder that is insoluble in water . It is used for dyeing and discharge printing on cotton fabric, and also used in viscose fabric dyeing and printing .


Synthesis Analysis

This compound can be synthesized through several methods . One method involves the condensation and cyclization of 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid or 1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid and 2-Aminoanthracene-9,10-dione . Another method involves the condensation and cyclization of Nitrobenzene in 1-Cyano-2-bromoanthraquinone and 1-Aminoanthracene-9,10-dione . A third method involves the condensation of 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid and 2-Benzoyl-4-methyl-5-aminobenzoic acid, followed by cyclization with sulfuric acid .


Molecular Structure Analysis

The molecular formula of this compound is C29H12ClNO5 . It has a molecular weight of 489.86 . The exact mass is 455.07900 .


Chemical Reactions Analysis

Vat dyes, including this compound, are chemically complex dyes which are insoluble in water . They must first be reduced to the leuco form in an alkaline solution of sodium hydrosulfite before application to the cotton or rayon fiber . Air oxidation fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .


Physical and Chemical Properties Analysis

This compound is an orange powder that is insoluble in water . The strong sulfuric acid for yellow orange, orange precipitation after diluted . Alkaline reduction for dark purple leuco; Acid reduction for red light brown color body hidden .

Scientific Research Applications

  • Vat Dye Sorption on Sewage Sludge : A study by Dhaouadi and M'henni (2009) used crude dehydrated sewage sludge as a textile dye adsorbent, investigating its efficiency on Vat Orange 11 sorption. Despite a low specific surface area, the material showed significant retention capacities, with a capacity of 58.7 mg/g to fix Vat Orange 11 (Dhaouadi & M'henni, 2009).

  • Biodegradation of Mono Azo Dye-Reactive Orange 16 : In a study by Ong, Lee, and Chang (2020), the biodegradation of Reactive Orange 16 (RO16) containing wastewater was investigated using a novel integrated anoxic-aerobic sequencing batch moving bed biofilm reactor. Complete biodecolorization and over 97% of COD removal were attained, demonstrating the potential for efficient treatment of wastewater containing similar dyes (Ong, Lee, & Chang, 2020).

  • Enzymatic Reduction of Redox Dyes : A study by Božič et al. (2009) explored the enzymatic reduction of various redox dyes, including Natural Orange 6, into their water-soluble leuco form. The study demonstrated the potential of using enzymes for the eco-friendly processing of vat dyes, offering an alternative to chemical reduction methods (Božič, Pricelius, Guebitz, & Kokol, 2009).

  • Schmelzreaktionen mit Aluminiumchlorid : Research by Wick (1966) investigated the structure of an orange vat dye obtained from the fusion of 1-aminoanthraquinone, providing insights into the chemical properties and potential applications of vat dyes in various industrial processes (Wick, 1966).

Mechanism of Action

The mechanism of action of Vat Orange 16 involves a redox reaction . The dye is soluble only in its reduced form . The fiber is immersed repeatedly in this oxygen-free dyebath, then exposed to the air, whereupon the water-soluble reduced form changes color as oxygen turns it to the water-insoluble form .

Safety and Hazards

The safety data sheet for Vat Orange 16 indicates that it is toxic to aquatic life with long-lasting effects . It advises to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Future Directions

While specific future directions for Vat Orange 16 are not mentioned in the search results, vat dyes in general, including this compound, are being investigated for their processability and material properties in organic field effect transistors . This suggests potential future applications in the field of organic electronics .

Properties

IUPAC Name

2-azaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-5,12,17,20,27-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H13NO5/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)11-12-20-23(21)29(35)19-10-9-18-22(24(19)30-20)28(34)16-8-4-2-6-14(16)26(18)32/h1-12H,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFPGMSIDNGXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(C4=O)C=CC6=C5C(=O)C7=CC=CC=C7C6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723598
Record name Dinaphtho[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10142-57-1
Record name Dinaphth[2,3-a:2′,3′-h]acridine-5,9,14,15,18(6H)-pentone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10142-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaphtho[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dinaphth[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone
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